molecular formula C20H16N2O4 B2670119 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 1105206-19-6

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2670119
CAS No.: 1105206-19-6
M. Wt: 348.358
InChI Key: CLVODLKGVDKYRC-UHFFFAOYSA-N
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Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a novel chemical entity designed for pharmaceutical and biological research applications. This hybrid molecule incorporates multiple pharmacophoric elements: a 1,3-benzodioxole moiety, an isoxazole ring, and an indoline system linked via an ethanone bridge. The 1,3-benzodioxole (benzodioxole) scaffold is a privileged structure in medicinal chemistry, recognized in scientific literature for its presence in biologically active compounds. Research indicates that this structural motif is frequently explored in the development of antimicrobial agents . The isoxazole heterocycle is a well-known five-membered aromatic system often investigated for its diverse biological activities. When combined with the indoline moiety—a saturated indole derivative common in pharmacologically active compounds—this multi-component structure presents a compelling subject for structure-activity relationship (SAR) studies. This compound is intended solely for research purposes in laboratory settings. It is a valuable tool for scientists investigating: • The development of novel heterocyclic compounds with potential biological activity. • Structure-activity relationship studies of complex molecular architectures. • Molecular docking simulations to predict interactions with biological targets, a methodology commonly applied to similar benzodioxole-containing structures . Researchers are exploring the symbiotic approach in drug design, which involves joining distinct pharmacophoric moieties—like the benzodioxolyl system and nitrogen-containing heterocycles (such as piperidine and indoline)—via linkers like methanone or ethanone. This strategy aims to create new chemical entities with enhanced or novel biological profiles . This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(22-8-7-13-3-1-2-4-16(13)22)11-15-10-18(26-21-15)14-5-6-17-19(9-14)25-12-24-17/h1-6,9-10H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVODLKGVDKYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a Suzuki coupling reaction between a boronic acid derivative of benzo[d][1,3]dioxole and the isoxazole intermediate.

    Attachment of the Indoline Group: The final step typically involves a nucleophilic substitution reaction where the indoline group is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of benzo[d][1,3]dioxol, isoxazole, and indoline moieties. Below is a comparative analysis with analogous compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthetic Yield/Conditions
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone Likely C₂₁H₁₇N₃O₄* ~375.38* Isoxazole, benzo[d][1,3]dioxol, indoline, ethanone Not reported Not reported
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid C₁₄H₁₁NO₅ 273.24 Isoxazole, benzo[d][1,3]dioxol, cyclopropane, carboxylic acid Not reported Purity: 97% (commercial synthesis)
1-(2-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)phenyl)ethanone (3ap) C₁₇H₁₆O₃ 268.31 Benzo[d][1,3]dioxol, ethyl-phenyl, ethanone Not reported 84% yield (hexane/EtOAc chromatography)
6c: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone C₂₂H₂₈N₄O₄ 412.48 Pyrazole, benzo[d][1,3]dioxol, tert-butyl, piperidine Antibacterial 80% yield (reflux, recrystallization)

*Estimated based on structural similarity.

Key Observations:

  • Rigidity vs. Flexibility: The cyclopropane-carboxylic acid derivative offers structural rigidity, which may improve metabolic stability, whereas the ethanone-indoline linkage in the target compound provides conformational flexibility.
  • Bioactivity : Pyrazole derivatives (e.g., 6c) demonstrate antibacterial activity , suggesting that the target compound’s isoxazole and indoline groups could be optimized for similar applications.

Physicochemical Properties

  • Solubility: The presence of polar groups (e.g., ethanone in the target compound vs. carboxylic acid in ) influences solubility.
  • Lipophilicity : The tert-butyl group in compound 6c increases lipophilicity (logP ~3.5*), whereas the indoline moiety in the target compound may reduce it due to its planar aromatic structure.

*Estimated using fragment-based methods.

Biological Activity

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a complex organic compound featuring a unique combination of structural motifs that may confer significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound consists of:

  • Benzo[d][1,3]dioxole : A fused ring structure known for various pharmacological activities.
  • Isoxazole : A five-membered heterocyclic compound that has shown promise in medicinal chemistry.
  • Indole : A bicyclic structure that is a key component in many biologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the isoxazole ring through cyclization reactions.
  • Coupling with the benzo[d][1,3]dioxole moiety , followed by the introduction of the indolin group through acylation or other coupling methods.

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound exhibits significant cytotoxicity against cancer cells compared to standard chemotherapeutics like doxorubicin.

The proposed mechanisms include:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancers.
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V-FITC assays.
  • Cell Cycle Arrest : The compound affects cell cycle progression, leading to G0/G1 phase arrest in treated cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed.

Case Studies and Research Findings

Several studies have focused on the efficacy and mechanisms of this compound:

  • Study on Antitumor Activity : A study assessed the anticancer effects of derivatives related to benzo[d][1,3]dioxole and found that compounds with similar structures exhibited potent cytotoxic effects against liver and colon cancer cell lines .
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a well-defined mechanism of action .
  • Toxicological Assessments : Toxicity studies revealed that while exhibiting potent anticancer properties, the compound showed minimal cytotoxicity towards normal cell lines at higher concentrations (IC50 > 150 µM), indicating a favorable therapeutic index .

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